5-chloro-2-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural components, including a chloro-substituted methoxybenzene ring, a pyrrolidine moiety, and a thiophene ring. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 5-chloro-2-methoxybenzenesulfonyl chloride, through the reaction of 5-chloro-2-methoxybenzenesulfonic acid with thionyl chloride.
Nucleophilic Substitution: The intermediate is then reacted with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine in the presence of a base like triethylamine to form the final product. This step typically requires controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present in derivatives of the compound.
Substitution: The chloro group on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, 5-chloro-2-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its efficacy and safety profiles would be key areas of research.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include kinases, proteases, or ion channels, and the pathways involved could be related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzenesulfonamide: Lacks the pyrrolidine and thiophene moieties.
2-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Lacks the chloro substitution.
5-chloro-2-methoxy-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide: Lacks the thiophene ring.
Uniqueness
The uniqueness of 5-chloro-2-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the chloro, methoxy, pyrrolidine, and thiophene groups in a single molecule allows for diverse interactions and applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3S2/c1-23-16-5-4-14(18)10-17(16)25(21,22)19-11-15(13-6-9-24-12-13)20-7-2-3-8-20/h4-6,9-10,12,15,19H,2-3,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPDOHCIAMCAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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